molecular formula C17H18FNO4S2 B2769712 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine CAS No. 1797342-22-3

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine

Cat. No.: B2769712
CAS No.: 1797342-22-3
M. Wt: 383.45
InChI Key: IKLCMVMHLUTWQK-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine is a synthetic organic compound characterized by the presence of both fluorophenyl and phenethylsulfonyl groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Phenethylsulfonyl Group: The phenethylsulfonyl group can be attached through sulfonylation reactions using phenethylsulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Chlorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine
  • 3-((4-Methylphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine
  • 3-((4-Bromophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine

Uniqueness

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(2-phenylethylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S2/c18-15-6-8-16(9-7-15)25(22,23)17-12-19(13-17)24(20,21)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLCMVMHLUTWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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